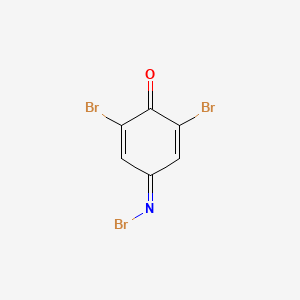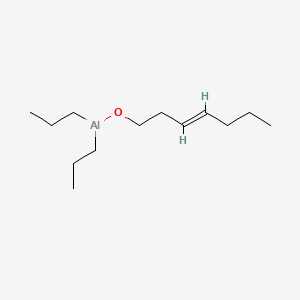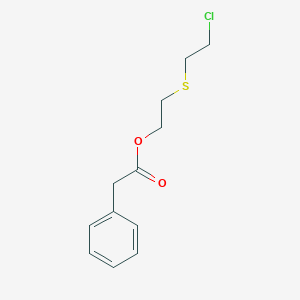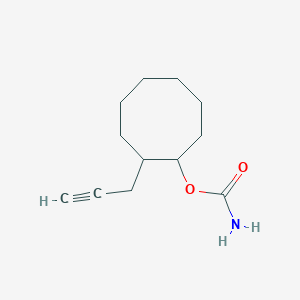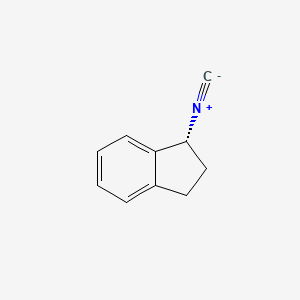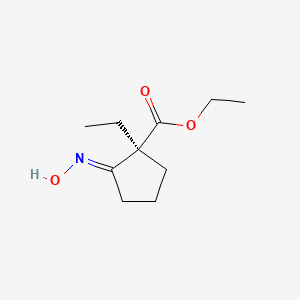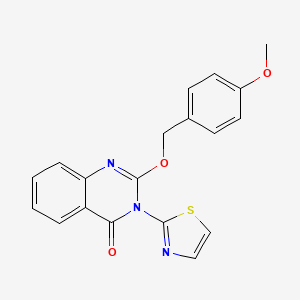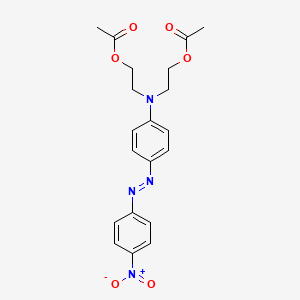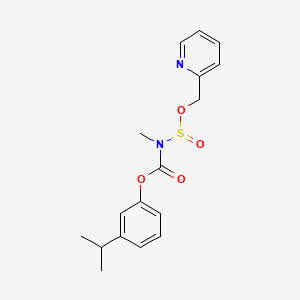
3h-Indole,3-(1,5-dimethyl-2-pyrrolidinylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Indole,3-(1,5-dimethyl-2-pyrrolidinylidene)- is a complex organic compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their biological activity and structural diversity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indole,3-(1,5-dimethyl-2-pyrrolidinylidene)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Indole,3-(1,5-dimethyl-2-pyrrolidinylidene)- can undergo various chemical reactions, including:
Oxidation: Conversion to indole-3-carboxylic acid derivatives.
Reduction: Reduction of the indole ring to produce indole-3-ethanol.
Substitution: Electrophilic substitution reactions at the indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution typically requires strong acids like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-ethanol.
Substitution: Various substituted indoles depending on the electrophile used.
Applications De Recherche Scientifique
3H-Indole,3-(1,5-dimethyl-2-pyrrolidinylidene)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3H-Indole,3-(1,5-dimethyl-2-pyrrolidinylidene)- exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
3H-Indole,3-(1,5-dimethyl-2-pyrrolidinylidene)- is compared with other similar indole derivatives, such as:
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-acetic acid: A plant hormone with various biological activities.
5-Methoxyindole: Used in the synthesis of pharmaceuticals.
Each of these compounds has unique structural features and biological activities, making them suitable for different applications.
Propriétés
Formule moléculaire |
C14H16N2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
(3Z)-3-(1,5-dimethylpyrrolidin-2-ylidene)indole |
InChI |
InChI=1S/C14H16N2/c1-10-7-8-14(16(10)2)12-9-15-13-6-4-3-5-11(12)13/h3-6,9-10H,7-8H2,1-2H3/b14-12+ |
Clé InChI |
KWOAQQXBWCTBSX-WYMLVPIESA-N |
SMILES isomérique |
CC1CC/C(=C\2/C=NC3=CC=CC=C32)/N1C |
SMILES canonique |
CC1CCC(=C2C=NC3=CC=CC=C32)N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


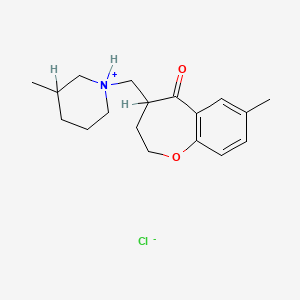
![2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15347693.png)
![4-(6-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B15347713.png)
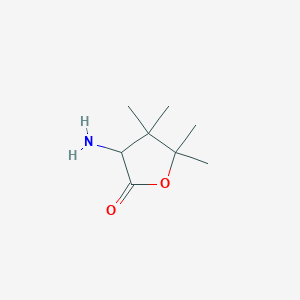
![Tert-butyl 4-[(3-iodopyridin-2-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B15347727.png)
